molecular formula C15H10BrClF2N4O2S B10955305 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955305
M. Wt: 463.7 g/mol
InChI Key: NFAJKFZWOOGKFF-CGOBSMCZSA-N
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Description

4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the bromo and chloro groups: Halogenation reactions are used to introduce the bromo and chloro groups onto the phenoxy moiety.

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives.

    Final assembly: The final compound is assembled through condensation reactions, introducing the difluoromethyl and hydrosulfide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.

    Reduction: Reduction reactions can target the triazole ring and the difluoromethyl group.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its unique structure allows it to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmacologically active molecules.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 4-[((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10BrClF2N4O2S

Molecular Weight

463.7 g/mol

IUPAC Name

4-[(E)-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClF2N4O2S/c16-8-1-4-12(11(17)5-8)24-7-10-3-2-9(25-10)6-20-23-14(13(18)19)21-22-15(23)26/h1-6,13H,7H2,(H,22,26)/b20-6+

InChI Key

NFAJKFZWOOGKFF-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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